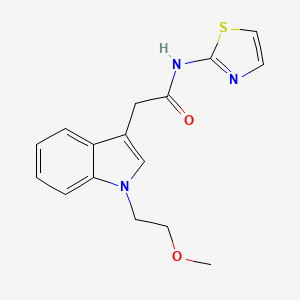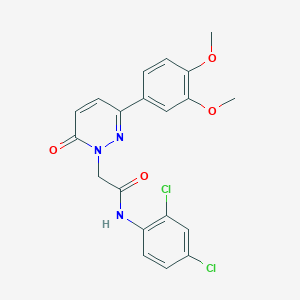
1-(6-chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Chloropyridazinyl Group:
Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides or chloropyridazinyl derivatives.
Unique Features: The presence of the trifluorophenyl group and the specific substitution pattern on the piperidine ring might confer unique chemical and biological properties.
List of Similar Compounds
- This compound
- 1-(6-chloropyridazin-3-yl)-N-phenylpiperidine-3-carboxamide
- 1-(6-chloropyridazin-3-yl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide
Propiedades
Fórmula molecular |
C16H14ClF3N4O |
|---|---|
Peso molecular |
370.75 g/mol |
Nombre IUPAC |
1-(6-chloropyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H14ClF3N4O/c17-12-5-6-13(23-22-12)24-7-1-2-9(8-24)16(25)21-11-4-3-10(18)14(19)15(11)20/h3-6,9H,1-2,7-8H2,(H,21,25) |
Clave InChI |
GDXGLVCUKPXCMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12176982.png)


![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12177001.png)
![N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12177009.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177014.png)

![Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone](/img/structure/B12177026.png)
![3-phenyl-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12177030.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B12177031.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide](/img/structure/B12177032.png)
![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B12177036.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12177046.png)
